Picrasidine S

描述

Picrasidine S is a natural compound derived from the plant Picrasma quassioides. It has garnered significant attention in recent years due to its potential as a powerful vaccine adjuvant. This compound is known for its ability to induce cellular immune responses, making it a promising candidate for enhancing the efficacy of vaccines, particularly in cancer and viral infections .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Picrasidine S involves the extraction from the stem of Picrasma quassioides. The extraction process typically includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. the process involves large-scale extraction from the plant source, followed by purification using advanced chromatographic techniques. The scalability of this process is currently under investigation to meet the growing demand for this compound in vaccine development .

化学反应分析

Aza-[4 + 2] Cycloaddition for ITHQ Skeleton Formation

PS is synthesized via a regio-selective aza-[4 + 2] cycloaddition between vinyl β-carboline alkaloids under thermal conditions. This reaction forms the indolotetrahydroquinolizinium (ITHQ) core, a structural hallmark of PS .

Optimized Reaction Conditions

| Entry | Catalyst/Solvent | Temperature (°C) | Conversion/Yield |

|---|---|---|---|

| 6 | [HA]⁺Cl⁻/A (1:1) | 100 (neat) | 40% conversion |

| 9 | [HA]⁺Cl⁻/A (1:1) | 130 (neat) | 86% (55% isolated) |

Mechanistic Pathway

Computational studies (WB97XD/6-311++G(2d,p)) reveal a stepwise process:

- Nucleophilic attack : The free alkaloid’s terminal alkene attacks the protonated alkaloid’s alkene, forming intermediate INT A-1 (ΔG‡ = 22.72 kcal/mol).

- Annulation : INT A-1 undergoes cyclization via TS A-2 (ΔG = 4.25 kcal/mol), yielding INT A-2 .

- Proton transfer : Intramolecular proton transfer stabilizes the product .

C–H Bond Borylation

The C-8 position of PS precursors is modified via iridium-catalyzed C–H borylation, enabling introduction of diverse substituents (e.g., methoxy, halogens) .

Wittig Reaction

A Wittig reaction with methylenetriphenylphosphorane converts aldehyde intermediates into vinyl derivatives, critical for subsequent cycloaddition .

Oxidation and Reduction Reactions

PS derivatives undergo redox transformations:

- Oxidation : Potassium permanganate or hydrogen peroxide oxidizes β-carboline moieties, enhancing electrophilicity for further coupling .

- Reduction : Sodium borohydride selectively reduces ketone groups in PS analogs.

Stetter Reaction for Diketone Linkers

While primarily used for picrasidine R synthesis, the Stetter reaction between vinyl ketones and aldehydes (e.g., 10 + 6c ) demonstrates PS’s potential for diversification via 1,4-diketone formation .

Biologically Driven Modifications

PS derivatives are synthesized to enhance immunomodulatory activity:

- Substitution : Halogenation at C-8 improves IFN-β induction (EC₅₀ = 0.78 μM for 11f vs. 3.7 μM for PS) .

- Derivative Performance :

Compound IC₅₀ (μM, THP-1) IFN-β Induction (Fold) PS 3.7 ± 1.1 12.5 11f 3.1 ± 0.7 18.9

Computational Predictions

Machine learning models (e.g., molecular docking) predict PS’s interactions with targets like p38α MAPK, identifying hydrogen bonding with Met109 (ΔG = -8.2 kcal/mol) .

Synthetic Challenges and Solutions

科学研究应用

Picrasidine S has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying natural product synthesis and chemical modifications.

Biology: this compound is investigated for its role in modulating immune responses, particularly in enhancing T cell-mediated immunity.

Medicine: The compound is a promising vaccine adjuvant, significantly boosting both humoral and cellular immune responses. It is being explored for its potential in cancer immunotherapy and antiviral vaccines.

Industry: this compound is being considered for large-scale production to meet the demands of vaccine development and other therapeutic applications

作用机制

Picrasidine S exerts its effects by activating the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. This activation leads to the production of type I interferons, which play a crucial role in enhancing T cell responses. The compound specifically targets the cGAS-IFN-I pathway, leading to an increased population of CD8+ central memory-like cells and boosting the CD8+ T cell-mediated anti-tumor immune response .

相似化合物的比较

- Picrasidine A

- Picrasidine B

- Picrasidine C

Comparison: Picrasidine S stands out among its analogs due to its potent ability to induce the cGAS-IFN-I pathway. While other Picrasidine compounds also exhibit biological activities, this compound is unique in its strong adjuvant properties, making it a valuable candidate for vaccine development .

This compound is a promising compound with significant potential in various scientific and medical fields. Its unique properties and mechanism of action make it a valuable asset in the development of new vaccines and therapeutic agents.

生物活性

Picrasidine S (PS) is a natural compound derived from Picrasma quassioides, a member of the Simaroubaceae family, known for its extensive medicinal properties. Recent research has highlighted its significant biological activities, particularly in immunomodulation and anticancer effects. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Immunomodulatory Effects

One of the most notable biological activities of this compound is its ability to induce type I interferon (IFN-I) signaling, which plays a crucial role in enhancing immune responses.

- Mechanism of Action : PS activates the cGAS (cyclic GMP-AMP synthase)-IFN-I pathway, leading to increased production of IFN-β and IL-6 in bone marrow-derived dendritic cells (BMDCs). This activation enhances T cell immunity, making it a promising candidate for vaccine adjuvants .

- Experimental Findings : In a study involving a chemical screening of 6,800 small molecules, PS was identified as a potent inducer of IFN-β. The results showed that PS significantly outperformed traditional adjuvants like alum in promoting both humoral and cellular immune responses. Notably, PS vaccination increased the population of CD8+ central memory T cells, which are essential for long-term immune protection .

Anticancer Properties

This compound also exhibits significant anticancer activity, making it a subject of interest for cancer therapy.

- Inhibition of Cancer Cell Proliferation : Research indicates that PS can inhibit the growth of various cancer cell lines. For instance, its application in models of head and neck squamous cell carcinoma (HNSCC) demonstrated reduced cell motility and invasion by modulating epithelial-mesenchymal transition (EMT) markers .

- Mechanistic Insights : The anticancer effects are attributed to several mechanisms:

Data Table: Summary of Biological Activities

Case Studies

- Case Study on Immune Response Enhancement :

- Case Study on Cancer Cell Inhibition :

属性

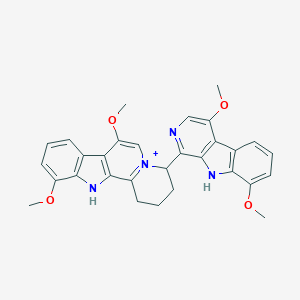

IUPAC Name |

4-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-7,11-dimethoxy-2,3,4,12-tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N4O4/c1-35-20-12-6-9-17-25-23(38-4)15-34-18(28(25)32-26(17)20)10-7-11-19(34)29-30-24(22(37-3)14-31-29)16-8-5-13-21(36-2)27(16)33-30/h5-6,8-9,12-15,19H,7,10-11H2,1-4H3,(H,31,33)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIAAGUQJJWYBK-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C2C(=CN=C3C4CCCC5=[N+]4C=C(C6=C5NC7=C6C=CC=C7OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29N4O4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was Picrasidine S identified as a potential p38α inhibitor?

A1: this compound was discovered through a multi-step process involving machine learning and experimental validation. Researchers first trained machine learning models to recognize potential p38α inhibitors from a library of natural products. [] This virtual screening approach helped narrow down promising candidates from a vast pool of compounds. This compound emerged as a potential hit and was subsequently tested in vitro, confirming its ability to inhibit p38α with an IC50 of 34.14 μM. [] This research highlights the power of combining computational methods with experimental validation for drug discovery from natural sources.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。